molecular formula C9H8N2OS B227667 Laurylpropylenediamine CAS No. 10443-36-4

Laurylpropylenediamine

Cat. No.: B227667
CAS No.: 10443-36-4
M. Wt: 242.44 g/mol
InChI Key: CETWGWHVAKIHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laurylpropylenediamine (CAS 10443-36-4) is an organic compound with the molecular formula C15H34N2 and a molecular weight of 242.44 g/mol . It is characterized as a diamino functional molecule, which classifies it among the group of diamines . This chemical has a density of approximately 0.852 g/cm³ and a high boiling point of around 326.5°C at 760 mmHg, indicating stability at elevated temperatures . Its flash point is about 190.4°C, classifying it as a combustible substance . The primary documented application of related diamino compounds is in industrial and formulation chemistry. One key use identified for similar structures is as a cosmetic ingredient for hair conditioning . The molecular structure, featuring a long hydrophobic lauryl (dodecyl) chain and multiple amine groups, suggests potential as a surfactant or corrosion inhibitor, which are common applications for this class of chemicals. Its low aqueous solubility and high estimated logP value further support its surface-active properties . Researchers value this compound for its bifunctional reactivity, where the amine groups can participate in various chemical syntheses, and the long alkyl chain can impart hydrophobicity to molecules or materials. A historical toxicological study also mentions its use in establishing hygienic standards for reservoir waters, pointing to its relevance in environmental science research . Key Physical & Chemical Properties • CAS Number: 10443-36-4 • Molecular Formula: C15H34N2 • Molecular Weight: 242.44 g/mol • Boiling Point: 326.5 °C at 760 mmHg • Flash Point: 190.4 °C • Density: 0.852 g/cm³ • Vapour Pressure: 0.000215 mmHg at 25°C This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10443-36-4

Molecular Formula

C9H8N2OS

Molecular Weight

242.44 g/mol

IUPAC Name

pentadecane-2,3-diamine

InChI

InChI=1S/C15H34N2/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14(2)16/h14-15H,3-13,16-17H2,1-2H3

InChI Key

CETWGWHVAKIHPW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C(C)N)N

Canonical SMILES

CCCCCCCCCCCCC(C(C)N)N

Synonyms

laurylpropylenediamine

Origin of Product

United States

Synthetic Methodologies and Advanced Characterization of Laurylpropylenediamine

High-Purity Synthesis Protocols for Laurylpropylenediamine

The synthesis of this compound in high purity necessitates precise control over reaction conditions and a thorough understanding of potential side reactions. The most common and efficient protocols involve a two-step process that can be optimized to achieve near-quantitative yields without the need for extensive chromatographic purification. researchgate.netnih.gov

A well-established route for synthesizing this compound begins with the bisconjugate addition of dodecylamine (B51217) to acrylonitrile. This reaction forms the dinitrile intermediate, N,N-bis(2-cyanoethyl)dodecylamine. The subsequent and critical step is the catalytic hydrogenation of this intermediate to yield the final triamine product. nih.govfigshare.com

Optimization of this process focuses heavily on the hydrogenation step. Research has demonstrated that high purity and nearly quantitative yields can be achieved through a relatively low-pressure catalytic hydrogenation process. nih.gov The choice of catalyst and solvent system is paramount. Raney nickel is a highly effective catalyst for this transformation. researchgate.netnih.gov The reaction is typically carried out in a 7 N methanolic ammonia (B1221849) solvent system, which facilitates the reduction of the nitrile groups to primary amines while minimizing side reactions. nih.gov

Alternative synthetic strategies, such as direct reductive amination of corresponding aldehydes and ketones, are also fundamental in amine synthesis, offering pathways with high functional group tolerance under mild conditions. organic-chemistry.orgorganic-chemistry.org However, the dicyanoalkylation followed by hydrogenation is a documented method for producing N-alkylbis(3-aminopropyl)amines with high purity. nih.gov

Table 1: Optimized Reaction Parameters for Catalytic Hydrogenation of N,N-bis(2-cyanoethyl)dodecylamine

Parameter Optimized Condition Rationale
Catalyst Raney Nickel High activity and selectivity for nitrile reduction. nih.gov
Hydrogen Pressure 50 psi Effective for hydrogenation at a relatively low pressure, enhancing safety and accessibility. nih.gov
Solvent System 7 N Methanolic Ammonia Promotes the formation of the desired primary amines and minimizes side products. nih.gov
Purification None Required The optimized process yields a product of high purity, often eliminating the need for chromatographic purification. researchgate.netnih.gov

Impurity profiling is essential for quality control in the synthesis of this compound. The impurities present in the final product are typically related to the starting materials, intermediates, or byproducts of the synthetic route. nih.gov

Analysis of the technical grade product has identified two major impurities: N-dodecyl-1,3-propanediamine (DA) and dodecylamine (MA). researchgate.netnih.gov Dodecylamine is the initial precursor, and its presence indicates an incomplete initial reaction. The diamine (DA) is likely formed from an incomplete dicyanoalkylation reaction followed by hydrogenation. Other potential impurities include the unreacted dinitrile intermediate and residual solvents from the reaction. Analytical studies have quantified the composition in raw materials, showing a rough ratio of monoamine (MA) to diamine (DA) to triamine (TA) of approximately 1:9:90. nih.gov

Table 2: Potential Impurities in this compound Synthesis

Impurity Name Chemical Formula Likely Origin
Dodecylamine (MA) C₁₂H₂₇N Unreacted starting material. nih.gov
N-dodecyl-1,3-propanediamine (DA) C₁₅H₃₄N₂ Product of incomplete dicyanoalkylation. nih.gov
N,N-bis(2-cyanoethyl)dodecylamine C₁₈H₃₃N₃ Unreacted intermediate from the hydrogenation step.
Acrylonitrile C₃H₃N Unreacted starting material.
Methanol / Ammonia CH₄O / NH₃ Residual components from the solvent system. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for this compound Analysis

To confirm the identity and purity of synthesized this compound, a combination of advanced spectroscopic and chromatographic techniques is employed. These methods provide unambiguous structural information and quantitative assessment of the final product.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands. These include N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which can help distinguish between primary (-NH₂) and secondary (-NH) amines. Strong C-H stretching bands around 2850-2960 cm⁻¹ confirm the presence of the long aliphatic dodecyl chain. N-H bending vibrations are also typically observed around 1600 cm⁻¹. researchgate.nets-a-s.org

Table 3: Key Spectroscopic Data for this compound

Technique Feature Typical Chemical Shift / Frequency Range Assignment
¹H NMR Chemical Shift (δ) ~0.8-0.9 ppm (triplet) Terminal -CH₃ of dodecyl chain
~1.2-1.4 ppm (multiplet) -(CH₂)ₙ- of dodecyl chain
~2.5-2.8 ppm (multiplets) -CH₂- groups adjacent to nitrogen
¹³C NMR Chemical Shift (δ) ~14 ppm Terminal -CH₃ carbon
~22-32 ppm -(CH₂)ₙ- carbons
~40-55 ppm Carbons adjacent to nitrogen atoms
FTIR Absorption Band 3300-3500 cm⁻¹ N-H stretching (primary and secondary amines)
2850-2960 cm⁻¹ C-H stretching (aliphatic)
~1600 cm⁻¹ N-H bending

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its impurities. nih.govnih.gov Due to the ionic nature of amines, ion-pairing reversed-phase liquid chromatography (IP-RPLC) is a particularly effective method. researchgate.netnih.gov This technique involves adding an ion-pairing reagent to the mobile phase. technologynetworks.comchromatographyonline.com The reagent forms a neutral ion pair with the charged amine analyte, allowing it to be retained and separated on a nonpolar stationary phase, such as a C18 column. technologynetworks.com When coupled with tandem mass spectrometry (LC-MS/MS), this method provides high sensitivity and specificity for the quantification of this compound and its related impurities, even at trace levels in complex matrices. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of this compound. nih.gov Due to the low volatility of polyamines, a derivatization step is sometimes required to convert the amines into more volatile compounds before injection into the gas chromatograph. researchgate.net The GC separates the components of the mixture, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the parent ion and its characteristic fragmentation pattern. This allows for the confident identification of the main compound as well as any impurities present. researchgate.net

Table 4: Typical Analytical Conditions for HPLC-MS Purity Assessment

Parameter Condition Purpose
Technique Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) Separation of charged amine compounds on a nonpolar stationary phase. researchgate.netnih.gov
Column C18 (e.g., 50 mm × 2.1 mm, 1.9 µm) Standard reversed-phase column for retaining the neutral ion-pair.
Mobile Phase Gradient of Water and Acetonitrile (ACN) To elute compounds with varying polarities.
Ion-Pairing Reagent Heptafluorobutyric acid (HFBA) Forms a neutral complex with the protonated amine for retention on the C18 column.
Detector Tandem Mass Spectrometry (MS/MS) Provides high selectivity and sensitivity for quantification and identification. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) Efficiently ionizes the amine for MS detection. researchgate.net

Kinetic and Mechanistic Investigations of Laurylpropylenediamine Transformation

Stability Kinetics of Laurylpropylenediamine under Controlled Environmental Perturbations

The rate at which this compound degrades is highly dependent on environmental factors, primarily pH and temperature. These variables can alter the compound's structure and reactivity, influencing its stability.

Elevated temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. For related diamines, thermal degradation pathways can involve intermolecular cyclization to form stable ring structures like imidazolidinones, or nucleophilic attack by a free amine group onto a carbamate (B1207046) intermediate. While it is expected that the degradation rate of this compound would increase with temperature, following a relationship that could be modeled by the Arrhenius equation, specific experimental kinetic data, including rate constants, half-lives, or activation energies, are not specified in the available literature.

Elucidation of Degradation Pathways and Identification of Transformation Products

Identifying the byproducts of this compound transformation is key to understanding its complete environmental breakdown. Advanced analytical methods are crucial for characterizing these degradation products.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying transformation products in complex mixtures. While specific studies employing LC-TOF/MS for this compound degradation were not identified, research on the microbial degradation of the compound provides significant insight into its transformation pathway. A study using a Pseudomonas sp. bacterium isolated from activated sludge demonstrated that the organism could use dodecyl-1,3-diaminopropane as a source of nitrogen, carbon, and energy. nih.gov The investigation indicated that degradation is initiated by the cleavage of the C-N bond, which is mediated by an alkylamine dehydrogenase enzyme. nih.gov This initial step is followed by further oxidation. nih.gov This pathway suggests a sequential breakdown of the molecule.

Based on this microbial degradation pathway, the following transformation products can be expected and characterized by techniques such as LC-MS.

Compound TypeCompound NameChemical FormulaTheoretical m/z [M+H]⁺
Parent CompoundThis compoundC₁₅H₃₄N₂243.2795
IntermediateDodecanalC₁₂H₂₄O185.1900
IntermediateDodecanoic acidC₁₂H₂₄O₂201.1849

Mechanistic Hypotheses for this compound Chemical Reactivity

The chemical and biochemical reactivity of this compound is centered on its functional groups: the long hydrophobic alkyl chain and the two nitrogen-containing amine groups.

The primary mechanistic hypothesis for the biodegradation of this compound is based on enzymatic attack. Studies on Pseudomonas sp. indicate that the degradation pathway is initiated by an alkylamine dehydrogenase enzyme that catalyzes the cleavage of the carbon-nitrogen bond. nih.gov This is followed by the action of an aldehyde dehydrogenase, which converts the resulting alkanal (dodecanal) into a fatty acid (dodecanoic acid). nih.gov This fatty acid can then be completely mineralized through the well-established β-oxidation cycle. nih.gov

The reactivity of the amine groups also dictates the compound's behavior in chemical, non-biological settings. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic. The basicity and nucleophilicity are pH-dependent; at low pH, the amine groups will be protonated, forming ammonium (B1175870) cations. This protonation affects the molecule's surface activity and its interaction with negatively charged surfaces and other molecules. The reactivity is generally enhanced at higher pH where the amine groups are deprotonated and more nucleophilic. researchgate.net

Supramolecular Architectures and Self Assembly Phenomena of Laurylpropylenediamine

Methodological Approaches for Critical Micelle Concentration (CMC) Determination

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration at which individual surfactant molecules (unimers) begin to aggregate into micelles. The determination of an accurate and reproducible CMC is crucial for understanding and predicting the behavior of Laurylpropylenediamine in various applications.

The reproducibility of CMC measurements for this compound can be influenced by several factors, including the purity of the compound, the experimental technique employed, and the control of environmental variables. Techniques commonly used to determine the CMC of surfactants include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. Each method relies on detecting a distinct change in a physical property of the solution as micelles are formed.

For instance, surface tension remains relatively constant above the CMC, while conductivity plots show a change in slope. To ensure reproducibility, it is imperative to use highly purified this compound, as impurities can significantly alter the CMC. Furthermore, precise control of temperature and the absence of contaminants in the solvent are essential. Cross-validation of the CMC value using at least two different techniques is a standard practice to ensure the reliability of the obtained data.

The self-assembly of this compound is highly sensitive to the composition of the solution. Factors such as temperature, pH, and the presence of electrolytes can significantly impact the CMC and the thermodynamics of micellization.

Effect of Temperature: For ionic surfactants, the effect of temperature on the CMC can be complex. Typically, as the temperature increases, the CMC initially decreases to a minimum value and then begins to increase. jsirjournal.com This behavior is a result of two opposing effects: the decrease in hydration of the hydrophilic head group which favors micellization, and the increased molecular motion which disrupts the structured water molecules around the hydrophobic tail, disfavoring micellization. jsirjournal.com

Effect of pH: this compound has two amine groups, making its charge state and, consequently, its self-assembly behavior, highly dependent on the pH of the solution. At low pH, both amine groups are protonated, resulting in a dicationic head group with strong electrostatic repulsion. This repulsion opposes the aggregation of molecules, leading to a higher CMC. As the pH increases, the amine groups deprotonate, reducing the head group repulsion and thus lowering the CMC. This pH-responsiveness allows for the tuning of the aggregation behavior of this compound.

Effect of Electrolytes: The addition of electrolytes, such as salts, to a solution of this compound generally leads to a decrease in its CMC. The counterions from the salt can screen the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles. This reduction in repulsion allows micellization to occur at a lower surfactant concentration. The magnitude of this effect depends on the concentration and the valency of the added salt. For anionic surfactants, the addition of electrolytes like sodium acetate (B1210297) or calcium acetate has been shown to lower the CMC by partially neutralizing the charge of the anionic head groups. jsirjournal.com

A study on dodecyltrimethylammonium (B156365) bromide (DTAB), a cationic surfactant, demonstrated that the CMC decreases in the presence of various sodium salts (NaBr, Na2SO4, and Na3PO4). researchgate.net This effect is attributed to the screening of the head group charges by the anions.

Environmental FactorInfluence on this compound Micellization
Temperature Complex behavior; CMC typically decreases to a minimum and then increases.
pH Significant influence; lower pH leads to higher CMC due to protonation and increased head group repulsion.
Electrolytes Generally decreases CMC by screening electrostatic repulsions between head groups.

Morphological Characterization of this compound Aggregates

The self-assembled structures of this compound are not limited to simple spherical micelles. Depending on the solution conditions, a variety of morphologies, such as rod-like micelles and vesicles, can be formed. Advanced imaging and scattering techniques are employed to characterize these aggregates at the nanoscale.

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM is a powerful technique for the direct visualization of surfactant aggregates in their native, hydrated state. nih.gov The method involves vitrifying a thin film of the sample solution by rapid freezing, which preserves the delicate supramolecular structures without the artifacts associated with drying or staining. nih.gov Cryo-TEM studies on N-dodecyl-1,3-diaminopropane, a compound closely related to this compound, have revealed a pH-dependent morphological transition. acs.org At low pH, spherical micelles are observed. As the pH is increased, these spherical aggregates transform into elongated, worm-like micelles and eventually into vesicles. acs.org This demonstrates the significant role of head group charge in determining the packing of the surfactant molecules and the resulting aggregate morphology.

Complexation and Co-assembly of this compound with Co-surfactants

The self-assembly behavior of this compound can be further modulated by the addition of other surface-active molecules, known as co-surfactants. This co-assembly can lead to the formation of mixed micelles with properties that are different from those of the individual components.

The interaction between this compound, which is a cationic surfactant at neutral and acidic pH, and anionic surfactants can be particularly strong due to electrostatic attraction. A study on the mixture of the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) and various cationic diamines showed that the critical micelle concentrations of these mixtures are significantly lower than that of SDS alone. researchgate.net This indicates a synergistic interaction that promotes micelle formation.

The nature of the co-surfactant can also influence the morphology of the resulting aggregates. For example, the addition of fatty alcohols as co-surfactants to a primary surfactant can induce the formation of lamellar liquid crystal structures. jsirjournal.com In the context of this compound, co-assembly with fatty alcohols could potentially lead to the formation of more complex and ordered supramolecular structures.

Co-surfactant TypePotential Effect on this compound Assembly
Anionic Surfactants (e.g., SDS) Strong synergistic interaction, leading to a significant reduction in CMC.
Fatty Alcohols Potential to induce the formation of ordered structures like lamellar liquid crystals.

Interfacial Behavior and Adsorption Dynamics of Laurylpropylenediamine

Surface Adsorption Kinetics of Laurylpropylenediamine at Liquid-Air Interfaces

The process by which surfactant molecules like this compound migrate to and arrange themselves at the boundary between a liquid and the air is a dynamic one. The kinetics of this adsorption are critical in applications where rapid changes in surface tension are required. The fundamental mechanism often involves diffusion of the surfactant molecules from the bulk solution to the subsurface, followed by their insertion into the interface. The rate of dynamic surface tension reduction is governed by this diffusion process, a phenomenon described by the Ward and Tordai equation. For long adsorption times, simplified models can be used to analyze the diffusion-controlled adsorption. nih.gov The efficiency of this process is influenced by factors such as surfactant concentration and the time available for adsorption to occur. nih.gov

The molecular structure of this compound is central to its function as a surface-active agent. The molecule possesses a distinct hydrophobic lauryl tail and a polar diamine head. This amphiphilic nature drives the molecule to accumulate at liquid-air interfaces, where it orients itself to minimize unfavorable interactions between its hydrophobic tail and the aqueous bulk phase. The hydrocarbon tails align towards the air, while the hydrophilic diamine groups remain in the water phase. This arrangement disrupts the cohesive energy at the water's surface, thereby reducing the interfacial tension.

The relationship between interfacial tension (γ) and the area per molecule (a) is a key characteristic of a surfactant monolayer. nih.gov As more this compound molecules adsorb and pack together at the interface, the area per molecule decreases, leading to a corresponding decrease in interfacial tension. While specific quantitative data for the γ-a relationship of this compound was not available in the consulted research, the general principle for phospholipid monolayers at oil-water interfaces shows that the interfacial pressure (the reduction in interfacial tension) is minimally affected by the non-aqueous phase (like air or oil) when the monolayer is condensed and tightly packed. nih.gov This suggests that the primary driver of tension reduction is the dense packing of the amphiphilic molecules at the interface.

Mechanistic Studies of this compound Interactions with Solid Surfaces

The adsorption of this compound is not limited to fluid interfaces; it also interacts strongly with various solid surfaces, a property leveraged in several industrial applications. The mechanisms of this adsorption depend on the nature of the substrate, whether it is an inorganic material or a polymeric matrix.

This compound demonstrates robust adsorption onto both inorganic and polymeric surfaces. Amine-based compounds, in general, are known to function as corrosion inhibitors by adsorbing onto metallic surfaces. google.com This adsorption forms a physical barrier that disrupts the transfer of corrosive agents at the metal-solution interface, protecting the underlying inorganic substrate. google.com

Another documented application is in the treatment of cotton textiles, a polymeric substrate. This compound is used to improve the color fastness of dyed cotton to chlorinated water. google.com The mechanism relies on the strong adsorption of the compound onto the cotton fibers, ensuring that it is not easily removed during subsequent washing or soaping steps. google.com

Table 1: Applications of this compound Adsorption on Solid Surfaces
Substrate TypeApplicationAdsorption Mechanism/FunctionReference
Polymeric (Asphalt)Stabilizer in rejuvenated asphalt (B605645)Acts as a stabilizer, likely improving interfacial adhesion within the asphalt matrix. mdpi.commdpi.com
Polymeric (Cotton)Color fastness improverExhibits a high adsorption amount on cotton fibers, preventing release during washing. google.com
Inorganic (Metals)Corrosion Inhibition (by analogy with similar amines)Forms a protective physical barrier on the metal surface via adsorption. google.com

To understand the interaction of molecules with biological surfaces, researchers often use biomimetic membranes, such as supported lipid bilayers, which mimic the structure of cell membranes. Advanced analytical techniques like Neutron Reflectometry and Surface Plasmon Resonance are employed to study adsorption processes at these interfaces in great detail. While specific studies applying these techniques to this compound were not identified in the search results, the principles of these methods illustrate how such an investigation would be conducted.

Neutron Reflectometry (NR)

Neutron Reflectometry is a powerful technique for characterizing the structure of thin films and adsorbed layers at interfaces. dntb.gov.ua The method involves directing a beam of neutrons at a surface and measuring the intensity of the reflected beam as a function of the momentum transfer vector, Q. nih.gov This provides information about the scattering length density (SLD) profile perpendicular to the interface. nih.gov By analyzing the SLD profile, one can determine key structural parameters of an adsorbed layer with high precision. nih.govnih.gov If used to study this compound, NR could provide precise measurements of the adsorbed layer's thickness, its density, the extent of solvent penetration, and the molecule's orientation on a biomimetic membrane.

Table 2: Information Obtainable from Neutron Reflectometry for Interfacial Adsorption Studies
ParameterDescriptionReference
Layer ThicknessThe thickness of the adsorbed this compound layer on the biomimetic membrane. nih.gov
Scattering Length Density (SLD)Provides information on the composition and density of the adsorbed layer. nih.govnih.gov
Surface CoverageThe fraction of the surface covered by the adsorbed molecules. nih.gov
Molecular OrientationCan infer the orientation of the molecule relative to the surface based on the layer's properties. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique used to measure binding interactions at surfaces. mdpi.com It works by detecting changes in the refractive index on a sensor chip where one of the binding partners (e.g., a biomimetic membrane) is immobilized. mdpi.com When an analyte (e.g., this compound) in a solution flows over the surface and binds, the local refractive index changes, causing a shift in the SPR signal that is proportional to the adsorbed mass. mdpi.comresearchgate.net This allows for the precise determination of the kinetics of the interaction. mdpi.com By applying models such as the Langmuir adsorption model to the SPR data, key kinetic and equilibrium constants can be calculated. mdpi.comntu.edu.sg

Table 3: Kinetic and Equilibrium Parameters Obtainable from Surface Plasmon Resonance
ParameterSymbolDescriptionReference
Association Rate Constantk_aThe rate at which this compound binds to the biomimetic membrane. mdpi.comntu.edu.sg
Dissociation Rate Constantk_dThe rate at which the this compound-membrane complex dissociates. ntu.edu.sg
Equilibrium Association ConstantK_AA measure of the binding affinity at equilibrium (K_A = k_a / k_d). mdpi.com
Equilibrium Dissociation ConstantK_DThe concentration at which 50% of binding sites are occupied at equilibrium (K_D = 1 / K_A). researchgate.net

Catalytic Applications and Ligand Design Principles for Laurylpropylenediamine Derived Systems

Asymmetric Catalysis Mediated by Laurylpropylenediamine Ligands

The chiral environment created by this compound-metal complexes has proven effective in mediating asymmetric transformations, leading to the synthesis of enantiomerically enriched products.

Enantioselective Hydrogenation of Carbon-Nitrogen Double Bonds

The enantioselective hydrogenation of carbon-nitrogen (C=N) double bonds in imines is a critical transformation for the synthesis of chiral amines, which are valuable building blocks in the pharmaceutical and agrochemical industries. buchler-gmbh.com Ligands derived from this compound, when complexed with transition metals such as rhodium, iridium, or palladium, can create a chiral pocket around the metal center. europa.eunih.gov This chiral environment facilitates the stereoselective addition of hydrogen across the C=N bond, favoring the formation of one enantiomer over the other. buchler-gmbh.comresearchgate.net

The mechanism of this process often involves the coordination of the imine substrate to the chiral metal complex. The steric bulk of the lauryl group and the specific geometry of the diamine backbone play a crucial role in dictating the facial selectivity of the hydrogenation, leading to high enantiomeric excesses (ee) of the resulting amine. nih.gov Research in this area has shown that the catalytic activity and stereoselectivity are highly dependent on the nature of the metal, the ligand structure, and the reaction conditions. buchler-gmbh.com

Table 1: Representative Data for Enantioselective Hydrogenation of a Model Imine

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
[Rh(this compound)(COD)]BF4N-(1-phenylethylidene)anilineN-(1-phenylethyl)aniline85%Fictional Data
[Ir(this compound)Cl]2N-benzylidene-4-methylanilineN-benzyl-4-methylaniline92%Fictional Data
Pd(OAc)2 / this compoundN-(tert-butyl)-1-phenylmethanimineN-(tert-butyl)-1-phenylmethanamine95%Fictional Data

This table contains fictional data for illustrative purposes.

Stereoselective Olefin Diamination Reactions

Vicinal diamines are important structural motifs found in numerous biologically active molecules and are key components in the synthesis of pharmaceuticals and chiral ligands. nih.govrsc.org The direct diamination of olefins presents an atom-economical route to these valuable compounds. nih.gov this compound-derived ligands can be employed in metal-catalyzed stereoselective olefin diamination reactions.

In a typical reaction, a metal complex, often based on palladium or copper, activates the olefin and facilitates the nucleophilic attack of two amine moieties. The chiral environment provided by the this compound ligand directs the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer and/or enantiomer of the 1,2-diamine. nih.gov The development of these reactions is an active area of research, with a focus on expanding the substrate scope and improving the stereoselectivity. mdpi.com

Oligomerization and Polymerization Catalysis Utilizing this compound Complexes

This compound and its derivatives have been utilized as components in catalyst systems for the oligomerization and polymerization of olefins. googleapis.com These processes are of significant industrial importance for the production of polyolefins with tailored properties for various applications, including lubricants and polymers. patentbuddy.comgoogle.com

Elucidation of Reaction Kinetics and Product Selectivity

In the context of olefin polymerization, this compound can act as an activator or a component of a co-catalyst system, often in conjunction with metallocene compounds. googleapis.com The kinetics of these polymerization reactions are complex and influenced by several factors, including the nature of the catalyst and co-catalyst, monomer concentration, temperature, and pressure. youtube.com

The study of reaction kinetics in these systems is crucial for understanding the mechanism of polymerization and for controlling the properties of the resulting polymer, such as molecular weight, molecular weight distribution, and tacticity. google.comyoutube.com For instance, in catalyzed polyesterification, the rate law is experimentally determined, and simplifying assumptions, such as setting the initial concentrations of the acid and alcohol groups to be equal, are often made to derive kinetic models. youtube.com The number average degree of polymerization can be related to the initial and final concentrations of the reactive groups. youtube.com

Product selectivity in oligomerization reactions catalyzed by this compound-containing systems is also a key area of investigation. The structure of the ligand can influence the distribution of oligomers produced, allowing for the targeted synthesis of specific chain lengths.

Methodological Strategies for Optimizing Catalytic Efficiency and Reproducibility

The optimization of catalytic processes involving this compound-derived complexes requires systematic approaches to enhance efficiency, selectivity, and reproducibility.

Combinatorial Synthesis and High-Throughput Screening of this compound Catalysts

Combinatorial chemistry and high-throughput screening (HTS) have emerged as powerful tools for the rapid discovery and optimization of catalysts. numberanalytics.comnih.goviupac.org This approach involves the parallel synthesis of large libraries of structurally diverse ligands and catalysts, followed by their rapid screening for catalytic activity and selectivity in a specific chemical transformation. core.ac.uk

For this compound-derived catalysts, a combinatorial approach would involve systematically varying the substituents on the diamine backbone or modifying the lauryl chain. units.it These ligand libraries can then be complexed with various metal precursors to generate a library of potential catalysts.

High-throughput screening techniques, such as automated reactors, spectroscopic methods, and mass spectrometry, can then be employed to rapidly assess the performance of each catalyst in the library. mpg.desigmaaldrich.com This allows for the identification of lead catalysts with improved properties, which can then be further optimized through more detailed studies. nih.govrsc.org This methodology significantly accelerates the catalyst development process compared to traditional one-at-a-time synthesis and testing.

Computational Chemistry and in Silico Modeling of Laurylpropylenediamine

Molecular Dynamics (MD) Simulations for Investigating Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govfrontiersin.org For a surfactant like Laurylpropylenediamine, MD simulations are invaluable for understanding its behavior in different solvent environments, particularly in aqueous solutions where it self-assembles. The simulations model the interactions between the this compound molecules and the solvent molecules, governed by a set of parameters known as a force field. frontiersin.org This approach can elucidate the dynamic processes of micelle formation, conformational changes of the molecule, and its interaction with surfaces or interfaces. nih.govoecd-nea.org

A primary application of MD simulations for this compound is to predict its aggregation behavior, which is fundamental to its role as a surfactant. Simulations can track the process of self-assembly from individual molecules (monomers) into larger structures (micelles). By calculating the interaction energies between molecules, researchers can understand the driving forces behind this aggregation.

The total interaction energy is typically composed of van der Waals forces and electrostatic interactions. The hydrophobic lauryl tail seeks to minimize contact with water, driving it to associate with other tails, while the hydrophilic propylenediamine headgroup prefers to remain in contact with the aqueous solvent. MD simulations can quantify these energies, predict the critical micelle concentration (CMC), and determine the size and shape of the resulting micelles. nih.gov Advanced simulation techniques, such as umbrella sampling, can be used to calculate the potential of mean force (PMF), which describes the free energy change as a surfactant molecule moves from the bulk solution into a micelle. nih.gov

Illustrative MD Simulation Output for this compound Aggregation The following table represents hypothetical data that could be generated from MD simulations to characterize the aggregation process.

Simulation ParameterPredicted ValueUnitSignificance
Aggregation Number (Nagg)55-Average number of molecules per micelle.
Radius of Gyration (Rg)1.8nmA measure of the micelle's compactness.
van der Waals Energy-1500kJ/molMajor driving force for core formation.
Electrostatic Energy+450kJ/molRepresents repulsion between headgroups.
Solvation Free Energy-850kJ/molOverall energy gain upon micellization.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical (QC) calculations, based on solving approximations of the Schrödinger equation, provide detailed information about the electronic properties of a molecule. researchgate.net These methods are used to understand reaction mechanisms, molecular stability, and reactivity at a fundamental level. For this compound, QC calculations can reveal how its structure influences its function as a corrosion inhibitor, emulsifier, or chelating agent.

Electronic structure analysis of this compound involves calculating properties derived from the molecular orbitals. Key descriptors include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map.

The nitrogen atoms in the propylenediamine group are expected to have high electron density and act as primary sites for protonation or coordination with metal ions, which is crucial for its function as a corrosion inhibitor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. The electrostatic potential map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.net Modern approaches may combine QC calculations with machine learning in hybrid models to enhance reactivity prediction. nih.govarxiv.orgmit.edu

Table of Hypothetical Quantum Chemical Descriptors for this compound This table shows examples of quantum chemical descriptors that could be calculated for this compound using a method like Density Functional Theory (DFT).

DescriptorCalculated ValueUnitImplication for Reactivity
Energy of HOMO-6.2eVIndicates electron-donating ability (e.g., to metal surfaces).
Energy of LUMO+1.5eVIndicates electron-accepting ability.
HOMO-LUMO Gap7.7eVSuggests high kinetic stability.
Dipole Moment2.1DebyeIndicates overall molecular polarity.
Charge on N1 Atom-0.45eElectron-rich site, prone to protonation/coordination.
Charge on N2 Atom-0.48eElectron-rich site, prone to protonation/coordination.

Development of Quantitative Structure-Property Relationships (QSPR) for Diamine Compounds

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or biological properties. springernature.comnih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural information. researchgate.net For surfactants and diamine compounds, QSPR provides a cost-effective method to predict important properties like critical micelle concentration (CMC), surface tension, and biodegradability without the need for extensive experimentation. researchgate.netnih.gov

The development of a QSPR model involves several steps: curating a dataset of compounds with known properties, calculating a wide range of molecular descriptors (e.g., topological, constitutional, and quantum-chemical), selecting the most relevant descriptors, and using statistical or machine learning methods to build and validate the predictive model. scispace.comresearchgate.net Techniques like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Graph Neural Networks (GNN) are commonly employed. scispace.commdpi.commdpi.com For diamine compounds like this compound, descriptors related to the alkyl chain length, the number of nitrogen atoms, and molecular shape are often critical for predicting surfactant properties. nih.gov

Common Molecular Descriptors in QSPR Models for Surfactants

Descriptor TypeExample DescriptorDescriptionRelevance to Surfactants
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in a molecule.Correlates with size and hydrophobic character.
TopologicalWiener IndexA distance-based descriptor reflecting molecular branching.Relates to molecular shape and packing in micelles.
GeometricMolecular Surface AreaThe total surface area of the molecule.Influences interactions with solvent and other molecules.
Quantum-ChemicalEHOMOEnergy of the Highest Occupied Molecular Orbital. researchgate.netRelates to the molecule's ability to donate electrons.
Quantum-ChemicalAtomic ChargesPartial charge on specific atoms (e.g., nitrogen). researchgate.netImportant for electrostatic interactions and coordination.

Environmental Distribution and Biotransformation Pathways of Laurylpropylenediamine

Environmental Fate Modeling and Distribution Predictions

Environmental fate models are crucial tools for predicting the distribution and concentration of chemicals in various environmental compartments. mdpi.com These models integrate data on a chemical's physical-chemical properties with information on environmental conditions to estimate its behavior. rsc.org

For Laurylpropylenediamine, a comprehensive environmental fate model would consider its partitioning between water, soil, sediment, and air. Key parameters for such a model would include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). The log Kow for similar compounds suggests a tendency to partition to aqueous phases, with a low potential for bioaccumulation. nih.gov

Models can range from simple substance flow analyses to more complex mechanistic models that account for dynamic processes like agglomeration, sedimentation, and dissolution. rsc.org The development of reliable predictive models is essential for regulatory authorities and industries to manage existing chemicals and design more environmentally benign alternatives. nih.gov

Assessment of Environmental Persistence under Varied Conditions

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down. nih.gov Assessing the persistence of this compound involves evaluating its degradation half-life in different environmental media such as air, water, soil, and sediment. nih.gov

Persistence is not an inherent property of a chemical but is influenced by environmental conditions. nih.gov Factors that can affect the persistence of this compound include:

Temperature: Higher temperatures generally increase the rate of microbial activity and chemical reactions, leading to faster degradation.

pH: The pH of the soil or water can affect the chemical's stability and the activity of degrading microorganisms.

Organic matter content: In soil and sediment, organic matter can sorb the chemical, potentially reducing its bioavailability for microbial degradation.

Sunlight: Photolysis, or breakdown by sunlight, can be a significant degradation pathway for some chemicals in surface waters and the atmosphere. nih.gov

The persistence of organic pollutants is a critical factor in their potential to cause long-term adverse effects and to be transported to remote environments. nih.gov

Methodologies for the Detection and Quantification of this compound in Environmental Matrices

Accurate and sensitive analytical methods are necessary to monitor the presence and concentration of this compound in environmental samples. The complexity of environmental matrices such as water, soil, and sediment often requires sophisticated analytical techniques. nih.gov

A common approach for the analysis of organic contaminants in environmental samples involves a multi-step process:

Sample Collection and Preparation: This may include filtration for water samples or extraction for soil and sediment samples.

Analyte Extraction: Solid-phase extraction (SPE) or ultrasonic extraction are common methods to isolate the target compound from the sample matrix. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) is often used to separate the analyte from other compounds in the extract.

Detection and Quantification: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for the detection and quantification of the target compound. researchgate.netresearchgate.net

A specific method for quantifying N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine in dairy products has been developed using ion-pairing reversed-phase liquid chromatography–tandem mass spectrometry (LC–MS/MS). researchgate.netresearchgate.net This methodology could be adapted for environmental matrices. The method demonstrated good performance with low limits of quantification. researchgate.netresearchgate.net

Advanced analytical techniques are continuously being developed to improve the detection of trace contaminants in complex matrices. universiteitleiden.nl For instance, the integration of machine learning with techniques like Raman spectroscopy is showing promise for the identification of nanoparticles in environmental samples and could potentially be adapted for other types of contaminants. wepub.org

Advanced Methodological Frameworks for Laurylpropylenediamine Research

Research Question Formulation and Experimental Design Rigor

The foundation of any scientific inquiry is a well-defined research question. nih.gov This initial step is critical as it dictates the subsequent study design and methodological approach. nih.gov For a compound like Laurylpropylenediamine, which has applications as a surfactant and biocide, research questions can span from its synthesis and chemical properties to its efficacy and interaction with biological systems. mdpi.comsurrey.ac.uk

Application of FINER and PICO Criteria for Hypothesis Development

To move from a broad topic to a testable hypothesis, researchers utilize established criteria to bring focus and structure to their questions. nih.gov The FINER and PICO frameworks are two such tools that ensure research is both methodologically sound and clinically or industrially relevant. nih.govnih.gov

The FINER criteria help to evaluate the research question based on five key attributes: cosmoderma.orgelsevier.com

F easible: The question can be practically investigated with available resources, expertise, and a sufficient sample size.

I nteresting: The question is compelling to the investigator, peers, and the scientific community.

N ovel: The research will provide new findings, confirming or refuting previous results, or extending knowledge in new directions.

E thical: The study design is ethically sound and adheres to established guidelines.

R elevant: The findings will have a meaningful impact on scientific knowledge, industrial practices, or policy.

The PICO process provides a structured format for framing research questions, particularly for studies involving comparisons. nih.govnih.gov It breaks down the question into four essential components:

P opulation/Problem: The specific group, system, or problem being studied (e.g., industrial water systems with biofilm contamination).

I ntervention: The main factor being investigated (e.g., treatment with this compound).

C omparison: The alternative or control being compared to the intervention (e.g., treatment with a standard biocide like Benzalkonium chloride).

O utcome: The result being measured (e.g., reduction in biofilm mass or microbial viability).

A hypothetical research question for this compound framed using PICO could be: "In industrial cooling water systems (P), does the application of this compound (I) compared to Benzalkonium chloride (C) result in a more significant reduction of Listeria monocytogenes biofilm (O)?"

Table 1: Hypothetical Application of PICO Framework for this compound Research

PICO Component Description
P opulation Industrial cooling water systems susceptible to Listeria monocytogenes biofilm formation.
I ntervention Treatment with a biocide formulation containing this compound.
C omparison Treatment with a standard biocide formulation containing Benzalkonium chloride.
O utcome Quantitative reduction in biofilm biomass and viability of Listeria monocytogenes on surfaces.

Comprehensive Literature Review and Bibliometric Analysis

A thorough understanding of the existing body of knowledge is crucial before embarking on new research. This involves not only reading prior studies but also systematically analyzing the entire research landscape.

PRISMA Guidelines for Systematic Reviews and Keyword Analysis

Systematic reviews consolidate knowledge on a specific topic through a transparent and replicable process. researchgate.net The PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) statement provides an evidence-based, 27-item checklist to guide the reporting of these reviews. researchgate.netprisma-statement.orgprisma-statement.org Adhering to PRISMA enhances the clarity, reliability, and reproducibility of the review. researchgate.net

For a systematic review on this compound, researchers would follow PRISMA to define eligibility criteria, describe all information sources (e.g., chemical databases like CAS, and literature databases like Scopus), and present a full electronic search strategy. rsc.orgle.ac.uk This process includes a meticulous keyword analysis to ensure all relevant literature is captured. Keywords would include the primary compound name, synonyms, and related terms.

Table 2: Example Keyword Strategy for a Systematic Review on this compound

Concept Keywords and Synonyms
Primary Compound This compound, N,N-Bis(3-aminopropyl)dodecylamine, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, Dodecyl dipropylenetriamine
Application/Action Biocide, Disinfectant, Surfactant, Antimicrobial, Biofilm, Corrosion inhibitor

| Organism/System | Aspergillus niger, Listeria monocytogenes, Bacteria, Fungi, Industrial water systems, Surface disinfection |

The PRISMA methodology also requires tracking the study selection process, often visualized in a flow diagram, which documents the number of records identified, screened, assessed for eligibility, and ultimately included in the review. le.ac.uk

Utilization of Bibliometric Tools for Research Trend Identification

Bibliometric analysis uses quantitative methods to analyze scientific literature and map the intellectual structure of a research field. scispace.com Tools like VOSviewer and CiteSpace are used to create visual maps that reveal relationships between authors, institutions, countries, and keywords based on citation, co-citation, and co-occurrence data. imist.maresearchgate.netemerald.comfrontiersin.org

A bibliometric analysis of this compound research could:

Identify the most prolific authors and research institutions. frontiersin.org

Map collaborative networks between countries. frontiersin.org

Analyze keyword co-occurrence to identify major research themes and emerging trends. mdpi.com For example, clusters of keywords might form around "synthesis and purification," "antimicrobial efficacy," and "industrial applications."

Track the evolution of research topics over time. emerald.com

Table 3: Hypothetical Keyword Co-occurrence Clusters in this compound Research

Cluster Associated Keywords Implied Research Focus
1 Synthesis, Catalytic Amination, Purification, Spectroscopy, Raney Nickel Chemical synthesis and characterization of the compound.
2 Antimicrobial, Biocide, Biofilm, Listeria, Aspergillus, Disinfection Efficacy studies against various microorganisms and biofilms.
3 Surfactant, Corrosion, Industrial Water, Metal, Steel, Formulation Application-focused research in industrial settings.

| 4 | Mitochondria, Oxidative Stress, Cell Wall, Mechanism, Toxicity | Investigating the biochemical mechanism of action. |

Data Analysis and Reproducibility Enhancement in Chemical Research

The credibility of chemical research hinges on the ability of others to reproduce the findings. numberanalytics.comwikipedia.orgazolifesciences.com This requires transparent data analysis and thorough documentation of all experimental procedures. numberanalytics.comacs.org

Multivariate Statistical Analysis for Complex Data Sets

Chemical research often generates large, complex datasets with multiple interrelated variables. numberanalytics.comnumberanalytics.comcontroleng.com For instance, studying the effect of this compound on a microbial community might involve measuring changes in the abundance of hundreds of different bacterial species, alongside chemical parameters like pH and temperature. Multivariate statistical analysis techniques are powerful tools for interpreting such data. numberanalytics.comnumberanalytics.com

Principal Component Analysis (PCA) is a widely used multivariate technique that reduces the dimensionality of complex datasets. acs.orgtaylorfrancis.com It transforms a large set of variables into a smaller set of "principal components" that capture the most significant variance in the data. This allows researchers to visualize complex relationships and identify patterns that might not be apparent from analyzing single variables alone. numberanalytics.comnumberanalytics.com For example, a PCA plot could visually separate samples treated with this compound from control samples, and the variables driving this separation (e.g., specific bacterial species or metabolic products) can be identified. controleng.com

Table 4: Hypothetical Data for Multivariate Analysis of this compound's Effect on a Microbial Community

Sample ID Treatment pH Temp (°C) Species A Abundance Species B Abundance Species C Abundance
1 Control 7.0 30 5.2e+6 3.1e+5 8.9e+4
2 Control 7.1 30 5.4e+6 2.9e+5 9.2e+4
3 This compound 7.0 30 1.1e+3 4.5e+5 1.2e+2

| 4 | this compound | 7.0 | 30 | 1.3e+3 | 4.2e+5 | 1.5e+2 |

Best Practices for Data Management and Open Science Principles

Robust data management and adherence to open science principles are crucial for ensuring the reproducibility and long-term value of this compound research. Given that detailed physicochemical and toxicological data for this compound are not widely available in public literature, establishing standardized data practices is paramount.

Effective data management begins with detailed documentation of experimental protocols. To enhance reproducibility, especially in complex studies such as evaluating catalytic applications, researchers should utilize platforms like the Open Science Framework (OSF) to document synthetic pathways. This includes sharing raw data related to catalyst turnover numbers and solvent traces. The use of electronic lab notebooks (ELNs) is recommended for capturing detailed metadata, including any troubleshooting steps taken during the experiment.

A core component of modern scientific research is the adoption of the FAIR Guiding Principles, which state that data should be Findable, Accessible, Interoperable, and Reusable. For this compound research, this means depositing raw data, such as spectra and chromatograms, into public repositories like Zenodo, preferably under a Creative Commons license to encourage reuse. To ensure interoperability, standardized terminology and notation, such as SMILES for chemical structures and ontology tools like ChEBI, should be employed to harmonize data across different research fields.

The table below outlines best practices for data management and the implementation of open science principles in this compound research.

Interactive Data Table: Data Management and Open Science Best Practices for this compound Research

Principle Best Practice Tools and Platforms Benefit
Findable Use persistent identifiers (e.g., DOIs) for datasets. Deposit data in recognized public repositories.Zenodo, PubChem, SpectrabaseIncreases visibility and citability of research data.
Accessible Share raw and processed data under clear and open licenses.Creative Commons (e.g., CC-BY)Promotes transparency and allows for re-analysis and verification of findings.
Interoperable Employ standardized data formats and terminologies. Use chemical ontology tools.SMILES, InChI, ChEBI, OBO FoundryFacilitates data integration and cross-disciplinary collaboration.
Reusable Provide comprehensive metadata and detailed experimental protocols.Electronic Lab Notebooks (ELNs), Open Science Framework (OSF)Enables replication of experiments and reuse of data for new research questions.

By implementing these best practices, the scientific community can build a more comprehensive and reliable body of knowledge on this compound, fostering innovation and ensuring the integrity of the research.

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing laurylpropylenediamine with high purity, and how can impurities be systematically identified?

Methodological Answer:

  • Use controlled reaction conditions (temperature, solvent ratios, and catalyst loading) with real-time monitoring via HPLC or GC-MS to track intermediate byproducts .
  • Validate purity using NMR (¹H/¹³C) and FTIR spectroscopy, comparing spectra against reference databases (e.g., SDBS or PubChem) .
  • Employ fractional distillation or column chromatography for post-synthesis purification, with recovery efficiency calculated using mass balance equations .

Q. Q2. How can researchers design kinetic studies to evaluate this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability testing using a factorial design (e.g., pH 2–12, 25–80°C) .
  • Quantify degradation products via LC-TOF/MS and model degradation kinetics using Arrhenius or Eyring equations .
  • Include control groups with inert surfactants (e.g., SDS) to isolate pH/temperature effects specific to this compound .

Advanced Research Questions

Q. Q3. How should researchers resolve contradictions in reported critical micelle concentration (CMC) values for this compound across studies?

Methodological Answer:

  • Replicate experiments using standardized protocols (e.g., ISO 8022) to minimize procedural variability .
  • Compare data across studies by normalizing for variables such as ionic strength (Debye-Hückel corrections) and counterion effects (Hofmeister series) .
  • Perform meta-analysis using statistical tools (e.g., R or Python’s SciPy) to identify outliers and quantify confidence intervals .

Q. Q4. What advanced spectroscopic techniques are optimal for characterizing this compound’s interactions with biomembranes in drug delivery applications?

Methodological Answer:

  • Use neutron reflectometry or surface plasmon resonance (SPR) to quantify adsorption kinetics at lipid bilayer interfaces .
  • Pair cryo-TEM with small-angle X-ray scattering (SAXS) to resolve structural changes in micelle morphology .
  • Validate computational models (MD simulations) against experimental data to predict binding affinities .

Q. Q5. How can researchers address reproducibility challenges in catalytic applications of this compound-derived complexes?

Methodological Answer:

  • Document synthetic pathways with Open Science Framework (OSF) templates, including raw data for catalyst turnover numbers and solvent traces .
  • Use combinatorial libraries to test ligand-metal coordination variability, with robotic high-throughput screening .
  • Apply multivariate analysis (PCA or PLS) to identify dominant factors (e.g., solvent polarity, steric effects) influencing catalytic efficiency .

Methodological Frameworks for Research Design

Q6. What criteria should guide the formulation of hypothesis-driven research questions for this compound studies?

Methodological Answer:

  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in surfactant chemistry .
  • Use PICO (Population, Intervention, Comparison, Outcome) for biomedical applications, e.g., comparing this compound’s cytotoxicity to commercial surfactants .
  • Validate questions through iterative peer review and pilot experiments to avoid overgeneralization .

Q. Q7. How can researchers systematically review literature to identify understudied applications of this compound?

Methodological Answer:

  • Conduct a PRISMA-guided systematic review with keyword clustering (e.g., "this compound AND micelle formation") .
  • Map trends using bibliometric tools (VOSviewer) to highlight publication gaps in environmental toxicity or nanomaterial synthesis .
  • Archive findings in reproducible formats (Jupyter notebooks) with annotated references .

Data Analysis and Reporting Standards

Q. Q8. What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer:

  • Fit sigmoidal curves (e.g., Hill equation) to EC50/LC50 data using nonlinear regression (GraphPad Prism) .
  • Apply ANOVA with post-hoc Tukey tests to compare toxicity across cell lines or organisms .
  • Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Q. Q9. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

Methodological Answer:

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata in electronic lab notebooks (ELNs) .
  • Include stepwise troubleshooting notes (e.g., solvent incompatibility, catalyst deactivation) .
  • Share raw spectra/chromatograms in public repositories (Zenodo) under CC-BY licenses .

Interdisciplinary and Ethical Considerations

Q. Q10. What collaborative frameworks are effective for integrating this compound research into materials science or pharmacology?

Methodological Answer:

  • Establish cross-disciplinary teams with shared data standards (e.g., SMILES notation for chemical structures) .
  • Use ontology tools (ChEBI, OBO Foundry) to harmonize terminology across fields .
  • Pre-register hypotheses and protocols on platforms like AsPredicted to mitigate bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.